molecular formula C18H15NO5 B5616466 2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

Cat. No. B5616466
M. Wt: 325.3 g/mol
InChI Key: LWNAQQUFFLYBNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate" involves various strategies, including catalytic hydrogenation, acyl group migration, and lactonization processes. For example, ethyl 2-nitrophenyl oxalate and its derivatives can undergo catalytic hydrogenation to yield hydroxamic acids and lactams through reductive cyclization, demonstrating the versatility and complexity of synthesizing benzoxazin derivatives (Hartenstein & Sicker, 1993).

Molecular Structure Analysis

The molecular structure of benzoxazin derivatives, including those similar to the compound of interest, can be elucidated using X-ray diffraction analysis, showing that such compounds may crystallize in specific systems and conformations. This structural information is critical for understanding the compound's reactivity and potential interactions (Demir et al., 2015).

Chemical Reactions and Properties

Benzoxazin derivatives participate in a wide range of chemical reactions, including reactions with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate to yield compounds that may serve as bridged analogs of pyrrolizidine alkaloids. These reactions highlight the compound's versatility and potential utility in synthesizing complex molecular structures (Konovalova et al., 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at the compound’s interactions with biological molecules, its effects on cellular processes, and its overall effects in an organism .

Safety and Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It could also involve studying the compound’s effects on human health, including any potential carcinogenic, mutagenic, or teratogenic effects .

Future Directions

Future directions could involve suggesting further studies that could be done on the compound. This could include suggesting modifications to the compound’s structure to enhance its properties, studying its behavior under different conditions, or investigating new applications for the compound .

properties

IUPAC Name

[2-(3-ethoxyphenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-3-22-13-6-4-5-12(9-13)17-19-16-8-7-14(23-11(2)20)10-15(16)18(21)24-17/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNAQQUFFLYBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)OC(=O)C)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate

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